molecular formula C18H23NO B13763208 2-(Diethylamino)-1,1-diphenylethanol CAS No. 5554-72-3

2-(Diethylamino)-1,1-diphenylethanol

Cat. No.: B13763208
CAS No.: 5554-72-3
M. Wt: 269.4 g/mol
InChI Key: AOOCKJGZOXDEDT-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1,1-diphenylethanol is an organic compound with a complex structure that includes both diethylamino and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1,1-diphenylethanol typically involves the reaction of diphenylmethanol with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1,1-diphenylethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Diethylamino)-1,1-diphenylethanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, influencing cellular processes and signaling pathways. The diphenyl groups may also play a role in stabilizing the compound’s structure and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: This compound shares the diethylamino group but lacks the diphenyl groups, resulting in different chemical properties and applications.

    Diphenylmethanol: Similar in structure but without the diethylamino group, it has different reactivity and uses.

Uniqueness

2-(Diethylamino)-1,1-diphenylethanol’s combination of diethylamino and diphenyl groups makes it unique, providing a balance of hydrophilic and hydrophobic properties. This dual nature allows it to interact with a wide range of molecules, making it versatile in various applications.

Properties

CAS No.

5554-72-3

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-(diethylamino)-1,1-diphenylethanol

InChI

InChI=1S/C18H23NO/c1-3-19(4-2)15-18(20,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,20H,3-4,15H2,1-2H3

InChI Key

AOOCKJGZOXDEDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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